molecular formula C11H17N3O2S B6633354 N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide

N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide

Cat. No. B6633354
M. Wt: 255.34 g/mol
InChI Key: FTQWZYXROZAVCW-UHFFFAOYSA-N
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Description

N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide, also known as CT-3, is a synthetic cannabinoid compound that has been studied for its potential therapeutic applications. CT-3 has been found to have anti-inflammatory, neuroprotective, and analgesic effects, making it a promising candidate for the treatment of various diseases and conditions.

Mechanism of Action

N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide works by interacting with the endocannabinoid system in the body. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in regulating various physiological processes, including pain, inflammation, and immune function. N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has been found to bind to the CB2 receptor, which is primarily found in immune cells and is involved in regulating inflammation and immune function.
Biochemical and Physiological Effects
N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has been found to have a number of biochemical and physiological effects. Research has shown that N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has been shown to have analgesic effects by reducing pain sensitivity.

Advantages and Limitations for Lab Experiments

N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is more consistent in terms of purity and potency than natural compounds. Additionally, N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has been extensively studied and its effects are well-characterized, which makes it a useful tool for researchers. However, there are also limitations to using N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide in lab experiments. One limitation is that it is a relatively new compound and there is still much to learn about its potential therapeutic applications. Additionally, like all compounds, N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has the potential for off-target effects, which could complicate experimental results.

Future Directions

There are many potential future directions for research on N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide. One area of interest is the potential use of N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide could be studied further for its potential use in the treatment of chronic pain and inflammation. Another potential area of research is the development of new synthetic cannabinoids based on the structure of N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide, which could have even more potent therapeutic effects. Overall, N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide represents a promising area of research for the development of new treatments for a variety of diseases and conditions.

Synthesis Methods

N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide can be synthesized using a multistep process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-methylthiadiazole-5-carboxylic acid with cyclohexanol and p-toluenesulfonic acid in the presence of a solvent. The resulting product is then treated with thionyl chloride and methylamine to yield N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide.

Scientific Research Applications

N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has been studied extensively for its potential therapeutic applications. Research has shown that N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has anti-inflammatory effects, which could be beneficial for the treatment of conditions such as arthritis and multiple sclerosis. N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide has been shown to have analgesic effects, which could be helpful in the treatment of chronic pain.

properties

IUPAC Name

N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-7-10(17-14-13-7)11(16)12-6-8-2-4-9(15)5-3-8/h8-9,15H,2-6H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQWZYXROZAVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide

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